molecular formula C21H22Cl2N2O2 B5957995 1-[(2,4-dichlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine CAS No. 5269-27-2

1-[(2,4-dichlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No.: B5957995
CAS No.: 5269-27-2
M. Wt: 405.3 g/mol
InChI Key: KFIPIVJBBIZMNX-QPJJXVBHSA-N
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Description

1-[(2,4-Dichlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine is a piperazine derivative characterized by two distinct structural motifs:

  • 2,4-Dichlorophenoxyacetyl group: This moiety is associated with bioactivity in agrochemicals and pharmaceuticals, including antifungal and anticancer properties .
  • Cinnamyl (3-phenyl-2-propen-1-yl) group: A common pharmacophore in calcium channel blockers (e.g., Cinnarizine) and enzyme inhibitors, contributing to lipophilicity and receptor interactions .

The compound’s synthesis likely involves N-alkylation of piperazine with cinnamyl bromide, followed by acylation with 2,4-dichlorophenoxyacetyl chloride, analogous to methods described for related piperazine derivatives .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2O2/c22-18-8-9-20(19(23)15-18)27-16-21(26)25-13-11-24(12-14-25)10-4-7-17-5-2-1-3-6-17/h1-9,15H,10-14,16H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIPIVJBBIZMNX-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362424
Record name ST50927240
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5269-27-2
Record name ST50927240
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dichlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dichlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The phenyl and propenyl groups can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, particularly targeting the carbonyl group in the acetyl moiety.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 1-[(2,4-dichlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s acetyl group can form hydrogen bonds with active site residues, while the phenyl and propenyl groups can engage in hydrophobic interactions, stabilizing the compound within the binding pocket . These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Antifungal Activity

  • The 2,4-dichlorophenoxy group in the target compound enhances antifungal potency compared to non-halogenated analogues, likely due to increased lipophilicity and membrane penetration .
  • Cinnamyl substitution on piperazine improves binding to fungal CYP51 enzymes, similar to Terconazole’s triazole moiety . However, the absence of a triazole ring in the target compound may reduce CYP450 affinity compared to azole drugs .

Anticancer Potential

  • Thiosemicarbazides with 2,4-dichlorophenoxy groups (e.g., ) exhibit DNA intercalation, suggesting the target compound’s dichlorophenoxyacetyl group may confer similar anticancer activity .
  • The piperazine core facilitates cellular uptake and interaction with intracellular targets, as seen in fluconazole derivatives .

Pharmacokinetics

  • Cinnamyl substitution may increase plasma protein binding, extending half-life relative to simpler piperazines (e.g., N-(2-nitrophenyl) derivatives in ) .

Key Contrasts and Limitations

  • vs. Terconazole: While both target fungal pathways, Terconazole’s triazole ring enables stronger CYP450 inhibition, whereas the target compound’s dichlorophenoxyacetyl group may favor alternative mechanisms like membrane disruption .
  • vs. Cinnarizine: The absence of diphenylmethyl in the target compound reduces calcium channel-blocking activity but introduces dichlorophenoxy-mediated anticancer effects .
  • vs.

Biological Activity

1-[(2,4-Dichlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine (commonly referred to as DCPP) is a compound of significant interest due to its potential biological activities. This article delves into the biological activity of DCPP, summarizing research findings, case studies, and relevant data tables that illustrate its pharmacological properties.

Chemical Structure and Properties

DCPP is characterized by the following chemical formula:

C21H22Cl2N2O2\text{C}_{21}\text{H}_{22}\text{Cl}_{2}\text{N}_{2}\text{O}_{2}

Structural Features

  • Piperazine Core : The piperazine ring is a common motif in many biologically active compounds, contributing to its pharmacological effects.
  • Dichlorophenoxyacetyl Group : This moiety is known for enhancing the lipophilicity of the compound, potentially improving membrane permeability.

Pharmacological Properties

Research has indicated that DCPP exhibits various biological activities, particularly in the context of neuropharmacology and oncology.

  • Serotonin Reuptake Inhibition : Similar to other piperazine derivatives, DCPP may act as a selective serotonin reuptake inhibitor (SSRI). Studies on related compounds suggest that modifications in the piperazine structure can lead to enhanced binding affinity at serotonin transporters (SERT) .
  • Anti-Cancer Activity : Recent research highlights the anti-proliferative effects of piperazine derivatives, including DCPP, against various cancer cell lines. For instance, studies have shown that certain piperazine-based compounds can induce apoptosis in HeLa cells through oxidative stress mechanisms . This suggests a potential role for DCPP in cancer therapy.

Case Studies

  • In Vitro Studies : A study focused on related piperazine compounds demonstrated their ability to inhibit cell proliferation in cervical cancer cells (HeLa). The compounds induced apoptosis characterized by morphological changes and DNA fragmentation . Although specific data on DCPP was not available, the structural similarities suggest comparable activity.
  • SSRIs and Sexual Dysfunction : Research indicates that some piperazine derivatives can mitigate sexual dysfunction induced by SSRIs. This positions DCPP as a candidate for further exploration in this area .

Table 1: Biological Activity of Piperazine Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
DCPPPotential SSRITBD
Compound 5eAnti-cancer (HeLa Cells)29.44 ± 1.46
Compound XSSRI-like effects1.45 - 9.56

Table 2: Structure-Activity Relationship of Piperazines

Structural FeatureEffect on Activity
Piperazine RingIncreases bioactivity
Dichlorophenoxyacetyl MoietyEnhances lipophilicity
Phenyl Propenyl GroupModulates receptor binding

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